molecular formula C14H12N4O2 B274050 N'-cinnamoyl-2-pyrazinecarbohydrazide

N'-cinnamoyl-2-pyrazinecarbohydrazide

Cat. No.: B274050
M. Wt: 268.27 g/mol
InChI Key: YTAWAQUOPNZWEF-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-Cinnamoyl-2-pyrazinecarbohydrazide is a heterocyclic compound derived from pyrazine, a six-membered aromatic ring containing two nitrogen atoms at the 1,4-positions. The molecule features a pyrazine core substituted with a carbohydrazide group (–CONHNH₂) at the 2-position and a cinnamoyl moiety (C₆H₅–CH=CH–CO–) attached via the hydrazide nitrogen. This structural combination confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science. Pyrazine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and coordination chemistry due to their electron-deficient aromatic systems and hydrogen-bonding capabilities .

Properties

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

N//'-[(E)-3-phenylprop-2-enoyl]pyrazine-2-carbohydrazide

InChI

InChI=1S/C14H12N4O2/c19-13(7-6-11-4-2-1-3-5-11)17-18-14(20)12-10-15-8-9-16-12/h1-10H,(H,17,19)(H,18,20)/b7-6+

InChI Key

YTAWAQUOPNZWEF-VOTSOKGWSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)NNC(=O)C2=NC=CN=C2

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NNC(=O)C2=NC=CN=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NNC(=O)C2=NC=CN=C2

Origin of Product

United States

Comparison with Similar Compounds

N'-[(E)-4-Bromobenzylidene]pyrazine-2-carbohydrazide

  • Structure : Features a 4-bromobenzylidene substituent instead of cinnamoyl.
  • Synthesis : Prepared via condensation of pyrazine-2-carbohydrazide with 4-bromobenzaldehyde.
  • Crystallography : Exhibits planar geometry with intermolecular N–H⋯N hydrogen bonds, forming a 3D network .
  • Activity: Not explicitly reported, but bromo-substituted analogs often show enhanced antimicrobial activity compared to non-halogenated derivatives.

N'-[(E)-3-Bromobenzylidene]pyrazine-2-carbohydrazide

  • Structure : Substituted with 3-bromobenzylidene.
  • Key Difference: The bromine position (meta vs.

N'-[(E)-1-(2-Hydroxyphenyl)ethylidene]pyrazine-2-carbohydrazide

  • Structure: Contains a 2-hydroxyphenyl group, enabling additional hydrogen bonding via the phenolic –OH.
  • Significance : The hydroxyl group enhances solubility in polar solvents and may improve interactions with biological targets .

Heterocyclic Carboxylhydrazides with Non-Pyrazine Cores

3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide

  • Structure : Benzothiophene core with a long alkyl chain (pentadecyl) and chloro substitution.
  • Synthesis : Condensation of 3-chlorobenzothiophene-2-carbohydrazide with 2-hydroxy-4-pentadecylbenzaldehyde.
  • Application : Long alkyl chains increase lipophilicity, making such compounds suitable for membrane-targeted applications .

6-Chloro-N'-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide

  • Structure : Imidazopyridine core with dual chloro substituents.
  • Activity: Imidazopyridine derivatives are known for antitubercular and anticancer activities; chloro groups enhance metabolic stability .

Functional Group Variations in Pyrazinecarbohydrazides

N'-Hydroxy-2-pyrazinecarboximidamide

  • Structure: Replaces the hydrazide (–NHNH₂) with an amidoxime (–NH–C(=NOH)–NH₂).
  • Application : Amidoximes are key intermediates in radiopharmaceuticals and metal chelators .

5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide

  • Structure : Carboxamide instead of carbohydrazide, with bulky tert-butyl and bromo substituents.
  • Activity : Displays significant antimycobacterial activity (IC₅₀ = 41.9 µmol·L⁻¹) and inhibits photosynthesis in chloroplasts .

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Biological Activity (IC₅₀/EC₅₀) References
This compound Pyrazine Cinnamoyl Not reported Not reported
N'-[(E)-4-Bromobenzylidene]-analog Pyrazine 4-Bromobenzylidene Not reported
5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide Pyrazine tert-Butyl, 6-Cl, 5-Br-2-OH-phenyl Not reported 41.9 µmol·L⁻¹ (Antimycobacterial)
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide Benzothiophene 3-Cl, 4-pentadecyl-2-OH-benzylidene Not reported

Key Research Findings

  • Synthetic Flexibility : Pyrazinecarbohydrazides are readily synthesized via condensation of pyrazine-2-carbohydrazide with aldehydes or ketones, enabling modular substitution .
  • Hydrogen Bonding : Crystallographic studies reveal planar geometries and extensive N–H⋯N hydrogen bonds, which stabilize supramolecular architectures and influence solubility .
  • Bioactivity Trends : Halogenation (e.g., –Br, –Cl) and lipophilic groups (e.g., pentadecyl) enhance antimicrobial and membrane-targeted activities, while hydroxyl groups improve solubility .

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